molecular formula C15H21NO3S B12128882 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide

Cat. No.: B12128882
M. Wt: 295.4 g/mol
InChI Key: NCZPIYPTDISEMW-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide typically involves the following steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an alkyl halide under basic conditions.

    Oxidation to Sulfone: The thiolane ring is then oxidized to the sulfone using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Amidation Reaction: The final step involves the reaction of the sulfone-containing thiolane with 2-methylpropylamine and benzoyl chloride to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the sulfone group can occur under strong oxidizing conditions.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or further oxidized products.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving sulfone-containing compounds.

    Medicine: Possible applications in drug development, particularly in designing new antipsychotic or antiemetic agents.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The sulfone group could play a role in its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylpropyl)benzamide: Lacks the thiolane ring and sulfone group.

    N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide: Lacks the 2-methylpropyl group.

    N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzamide: Similar structure but with an ethyl group instead of a 2-methylpropyl group.

Uniqueness

The presence of both the thiolane ring with a sulfone group and the benzamide moiety makes N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide unique. This combination of functional groups could confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H21NO3S

Molecular Weight

295.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C15H21NO3S/c1-12(2)10-16(14-8-9-20(18,19)11-14)15(17)13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3

InChI Key

NCZPIYPTDISEMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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